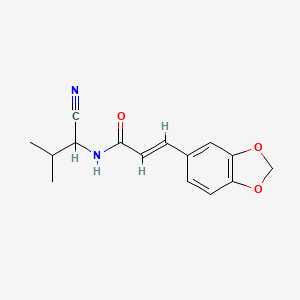

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide

Descripción

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(2)12(8-16)17-15(18)6-4-11-3-5-13-14(7-11)20-9-19-13/h3-7,10,12H,9H2,1-2H3,(H,17,18)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIRHJPFDGLBQC-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C#N)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

Introduction of the Enamide Group: The enamide group can be introduced through a condensation reaction between an appropriate aldehyde and an amine.

Addition of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring or the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzodioxole ring or the cyano group.

Reduction: Amines or other reduced forms of the cyano group.

Substitution: Substituted benzodioxole derivatives or cyano group derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds with similar structural characteristics. The presence of the benzodioxole moiety is known to enhance anticonvulsant activity by modulating sodium channels and other neurophysiological targets. For instance, compounds like N-benzyl derivatives have demonstrated efficacy in maximal electroshock seizure tests, suggesting that the incorporation of specific substituents can lead to enhanced seizure protection .

Anti-inflammatory Effects

Compounds similar to (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide have shown promise in reducing inflammation. The benzodioxole ring is often associated with anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The structure of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide allows for various modifications that can significantly alter its biological activity. Research indicates that:

- Substituent Variability : Modifying the cyano group or the benzodioxole can lead to variations in potency and selectivity for specific biological targets.

- Aromatic Interactions : The presence of aromatic rings enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of various derivatives, compounds with similar structures to (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide were tested in animal models. The results indicated that modifications at the nitrogen atom significantly influenced the anticonvulsant efficacy, with certain configurations yielding protective indices comparable to established antiepileptic drugs .

Anti-inflammatory Activity Evaluation

Another investigation into the anti-inflammatory properties revealed that derivatives featuring the benzodioxole structure exhibited a marked reduction in inflammation markers in vitro. These findings support the hypothesis that such compounds could be developed into therapeutic agents for chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Imidazole and Hydrazinecarboxamide Derivatives : Compounds like those in incorporate imidazole and semicarbazone groups, which are explicitly linked to antifungal activity. The title compound lacks these groups but retains the benzodioxole-enamide core, suggesting possible divergent biological targets.

- Cyano vs.

- Flavoring Applications : FEMA 4773 demonstrates that benzodioxole-enamide hybrids can act as flavor enhancers, highlighting the scaffold’s versatility .

Actividad Biológica

(E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide, also known as Fagaramide, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of Fagaramide, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fagaramide has the following chemical structure:

- Molecular Formula : C₁₄H₁₇N₃O₃

- Molecular Weight : 273.30 g/mol

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that Fagaramide exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound showed IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest at the G2/M phase.

2. Anti-inflammatory Effects

Fagaramide has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways.

3. Antimicrobial Properties

Fagaramide has demonstrated antimicrobial activity against several bacterial strains. Notably, it exhibited effectiveness against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

The biological activities of Fagaramide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Fagaramide may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signal Transduction Pathways : The compound's interaction with signaling pathways such as MAPK and NF-kB plays a crucial role in its biological effects.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of Fagaramide:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 15 µM. |

| Study 2 | Reported anti-inflammatory effects in LPS-stimulated macrophages with a reduction in TNF-α production by 40%. |

| Study 3 | Showed antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

Q & A

Basic Research Questions

Q. How can the stereochemistry and crystal structure of (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry and crystal packing. Use SHELXL for refinement, ensuring proper treatment of hydrogen bonding and torsional parameters . For visualization, employ ORTEP-3 or WinGX to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking of the benzodioxole ring) . Validate the (E)-configuration via NOESY NMR to confirm the trans arrangement of the α,β-unsaturated amide .

Q. What synthetic strategies are optimal for preparing (E)-3-(1,3-Benzodioxol-5-yl)-N-(1-cyano-2-methylpropyl)prop-2-enamide with high regioselectivity?

- Methodology : Utilize a Horner-Wadsworth-Emmons reaction between a benzodioxole-containing phosphonate and a cyano-substituted aldehyde. Optimize reaction conditions (e.g., NaH in THF at 0–5°C) to favor the (E)-isomer. Monitor reaction progress via HPLC-MS and confirm regioselectivity using NMR (C=C coupling constants ~12–16 Hz) .

Q. How can the electronic effects of the benzodioxole group influence the reactivity of the α,β-unsaturated amide moiety?

- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO) and assess electron density distribution. Experimentally, study Michael addition kinetics with nucleophiles (e.g., thiols or amines) under varying pH conditions. Compare reactivity with analogs lacking the benzodioxole group to isolate its electronic contribution .

Advanced Research Questions

Q. How do structural modifications to the 1-cyano-2-methylpropyl moiety affect the compound’s biological activity?

- Methodology : Design analogs with bulkier (e.g., tert-butyl) or polar (e.g., hydroxyl) substituents. Evaluate binding affinity to target proteins (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) or fluorescence polarization. Corrogate structural data (SCXRD) with activity trends to identify steric/electronic requirements for potency .

Q. What experimental and computational approaches resolve contradictions between spectroscopic data and predicted molecular conformations?

- Methodology : When NMR coupling constants conflict with DFT-predicted dihedral angles, conduct variable-temperature NMR to assess dynamic equilibria. For crystal vs. solution-state discrepancies, use molecular dynamics (MD) simulations (AMBER force field) to model solvent effects. Cross-validate with Raman spectroscopy for torsional mode analysis .

Q. How can the compound’s pharmacokinetic properties be optimized without compromising target engagement?

- Methodology : Perform metabolic stability assays (e.g., liver microsomes) to identify labile sites (e.g., cyano group hydrolysis). Introduce fluorination or methyl shielding at vulnerable positions. Use cryo-EM or SPR to ensure modified analogs retain target binding (e.g., B1 receptor antagonism, as seen in SSR240612 analogs) .

Q. What role does the benzodioxole ring’s puckering play in intermolecular interactions within co-crystals or protein-ligand complexes?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion from SCXRD data. Compare with protein-bound conformations (PDB entries) using PyMOL. For co-crystals, analyze Hirshfeld surfaces (CrystalExplorer) to identify dominant interactions (e.g., C–H···O vs. van der Waals contacts) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.